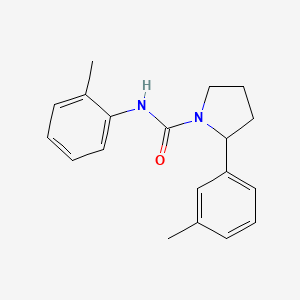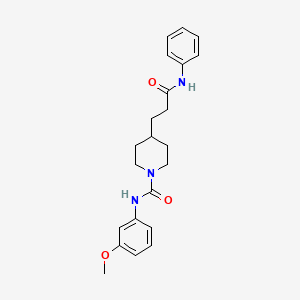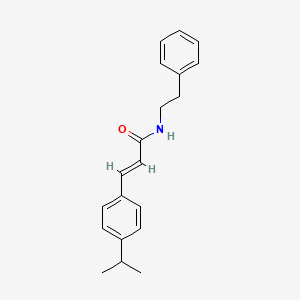
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone (HMMP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMMP is a derivative of the opioid analgesic fentanyl, which is widely used for pain management. However, HMMP has unique properties that make it a promising candidate for various biomedical applications.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic properties and has been shown to be effective in treating neuropathic pain in animal models. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is not fully understood, but it is believed to act through the mu-opioid receptor. 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been shown to bind to the mu-opioid receptor with high affinity, resulting in the activation of downstream signaling pathways that lead to analgesia.
Biochemical and Physiological Effects
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been shown to produce potent analgesia in animal models, with a duration of action that is longer than that of fentanyl. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been found to produce less respiratory depression and constipation than fentanyl, which are common side effects of opioid analgesics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is highly potent, which allows for the use of lower doses in experiments. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has a longer duration of action than fentanyl, which reduces the need for frequent dosing. However, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is also highly addictive and has the potential for abuse, which must be taken into consideration when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone. One area of interest is the development of new analogs of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone that exhibit improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone and its potential for use in the treatment of addiction. Finally, more studies are needed to investigate the safety and efficacy of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone in human subjects.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone involves the reaction of 3-methylbenzyl chloride with piperidine, followed by the reduction of the resulting N-benzylpiperidine with lithium aluminum hydride. The final step involves the oxidation of the resulting N-benzyl-3-hydroxypiperidine with manganese dioxide to obtain 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone.
Propiedades
IUPAC Name |
3-hydroxy-1-[(3-methylphenyl)methyl]-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-16-7-5-8-17(13-16)14-21-12-6-9-19(23,18(21)22)15-20-10-3-2-4-11-20/h5,7-8,13,23H,2-4,6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYZYAZOJRDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6007698.png)

![N-[(4-methoxybenzyl)oxy]guanidine sulfate](/img/structure/B6007708.png)
![cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6007709.png)
![diethyl {amino[2-(3-ethoxy-1-methyl-3-oxopropylidene)hydrazino]methylene}malonate](/img/structure/B6007715.png)
![methyl 3-({[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}carbonyl)benzoate](/img/structure/B6007725.png)
![2-[4-(cyclohexylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6007734.png)
![2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6007742.png)


![2-[(4-fluorobenzoyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007767.png)

![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6007781.png)